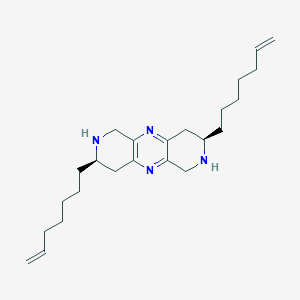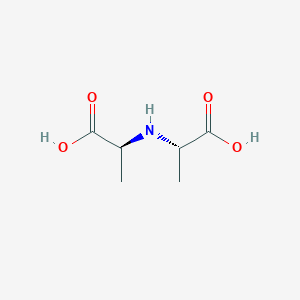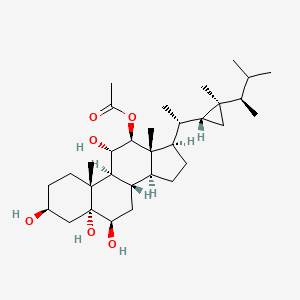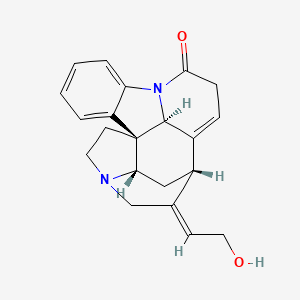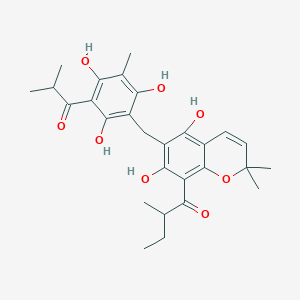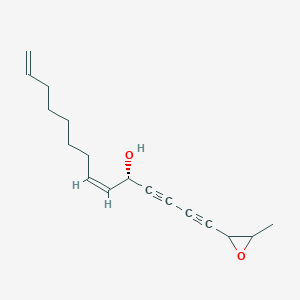
Gymnasterkoreayne B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gymnasterkoreayne B is a natural product found in Aster koraiensis with data available.
Wissenschaftliche Forschungsanwendungen
Cytotoxic Properties
Gymnasterkoreayne B, derived from Gymnaster koraiensis, has shown significant cytotoxic properties. This compound has been found to exhibit cytotoxicity against L1210 tumor cells, suggesting potential applications in cancer research and treatment (Hyun-Ju Jung et al., 2002).
Hepatoprotective Effects
Research indicates that Gymnasterkoreayne B (GKB) possesses hepatoprotective effects. In studies, GKB was found to protect against oxidative stress-induced cytotoxicity by inducing the expression of cellular defense enzymes. This includes the induction of mRNA expression and enzyme activity of NAD(P)H:quinone oxidoreductase (NQO1) and increased expression of various cellular defense genes, suggesting its potential in protecting liver cells from damage (Saet Byoul Lee et al., 2010).
Induction of Apoptosis in Cancer Cells
Gymnasterkoreayne B has been found to induce apoptosis in cancer cells, particularly in HCT116 cancer cells. The mechanism of its antiproliferative activity was investigated, showing that GKB treatment resulted in reactive oxygen species (ROS) accumulation, leading to the activation of both intrinsic and extrinsic apoptotic pathways. This research points to GKB's potential role in cancer therapy, through its ability to trigger cell death in cancerous cells (D. Song et al., 2014).
Eigenschaften
Produktname |
Gymnasterkoreayne B |
|---|---|
Molekularformel |
C17H22O2 |
Molekulargewicht |
258.35 g/mol |
IUPAC-Name |
(5S,6Z)-1-(3-methyloxiran-2-yl)tetradeca-6,13-dien-1,3-diyn-5-ol |
InChI |
InChI=1S/C17H22O2/c1-3-4-5-6-7-8-9-12-16(18)13-10-11-14-17-15(2)19-17/h3,9,12,15-18H,1,4-8H2,2H3/b12-9-/t15?,16-,17?/m0/s1 |
InChI-Schlüssel |
HEYJULODWUSFKN-VVNQDVNCSA-N |
Isomerische SMILES |
CC1C(O1)C#CC#C[C@H](/C=C\CCCCCC=C)O |
Kanonische SMILES |
CC1C(O1)C#CC#CC(C=CCCCCCC=C)O |
Synonyme |
GKB compound gymnasterkoreayne B |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(7S,9R,10R)-7,10-bis[[(2S,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-[(2S,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-(dimethylamino)-6-methyloxan-2-yl]oxy]-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1248533.png)

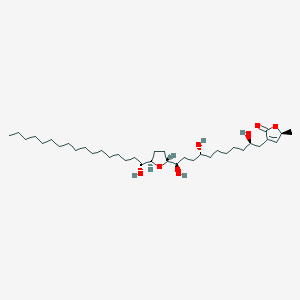
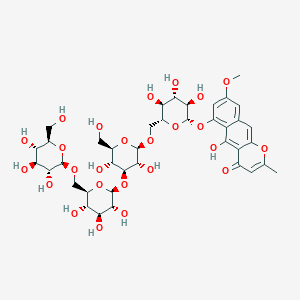
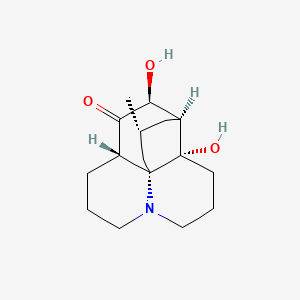
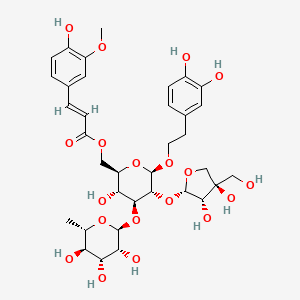

![(7R,10R)-3,22,29-trihydroxy-10-methyl-5,20,27-trioxo-9-oxa-6-azaheptacyclo[15.12.0.02,14.04,12.06,10.019,28.021,26]nonacosa-1(29),2,4(12),13,17,19(28),21(26),22,24-nonaene-7-carboxylic acid](/img/structure/B1248543.png)
